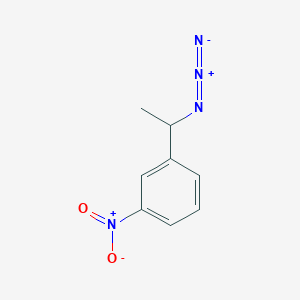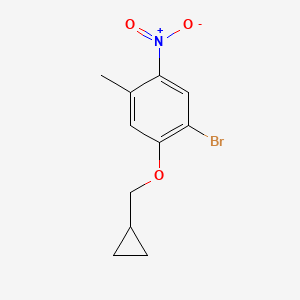
4-Amino-9h-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-9h-fluoren-9-ol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-9h-fluoren-9-ol typically involves the functionalization of fluorene derivatives. One common method is the reduction of 4-nitro-9h-fluoren-9-one to 4-amino-9h-fluoren-9-one, followed by a reduction to this compound . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-amino-9h-fluoren-9-one.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 4-Amino-9h-fluoren-9-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted fluorenes with different functional groups.
Applications De Recherche Scientifique
4-Amino-9h-fluoren-9-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-9h-fluoren-9-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-ol: Lacks the amino group, making it less versatile in certain reactions.
4-Amino-9-fluorenone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
4-Amino-9h-fluoren-9-ol is unique due to the presence of both amino and hydroxyl groups on the fluorene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research fields .
Propriétés
Numéro CAS |
7144-68-5 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-amino-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,13,15H,14H2 |
Clé InChI |
MNJKPEPRWKGXBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)

![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)

![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)


![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)



